1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one
Beschreibung
This compound is a bicyclic ketone featuring a 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold with a propan-1-one substituent at the nitrogen atom. The bicyclo[2.2.2]octane system consists of three fused six-membered rings, with oxygen at position 2 and nitrogen at position 3, introducing both hydrogen-bonding capacity and structural rigidity. The double bond at position 5 (oct-5-en) further influences its electronic properties and reactivity .
Eigenschaften
IUPAC Name |
1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-9(11)10-7-3-5-8(12-10)6-4-7/h3,5,7-8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHNQZGDKHGSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CCC(O1)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound 1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one, also known as 1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}propan-1-one, is a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) . The alpha7 nAChR is a ligand-gated ion channel that plays a crucial role in neurotransmission and cognitive function.
Mode of Action
As an agonist, this compound binds to the alpha7 nAChR, mimicking the action of the natural ligand, acetylcholine. This binding triggers a conformational change in the receptor, leading to the opening of the ion channel and allowing the flow of ions across the cell membrane.
Biochemical Pathways
The activation of the alpha7 nAChR by this compound influences several biochemical pathways. The influx of ions, particularly calcium ions, can activate various intracellular signaling cascades, leading to changes in gene expression, neurotransmitter release, and neuronal excitability.
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes.
Result of Action
The activation of the alpha7 nAChR by this compound can have various cellular and molecular effects. For example, it can enhance synaptic plasticity, promote neuronal survival, and modulate the release of various neurotransmitters. These effects can lead to improvements in cognitive function, making this compound a potential treatment for cognitive deficits in conditions such as schizophrenia.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability and activity.
Biologische Aktivität
1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one, also known as a derivative of the tropane alkaloid family, has garnered attention for its potential biological activities, particularly as an agonist of the alpha7 neuronal nicotinic acetylcholine receptor (α7 nAChR). This receptor is implicated in various neurological functions, including cognition and neuroprotection. Understanding the compound's biological activity can provide insights into its therapeutic potential and mechanisms of action.
- Molecular Formula: C9H13NO2
- Molecular Weight: 167.208 g/mol
- CAS Number: 2418692-13-2
The primary mechanism of action for this compound involves its role as an agonist at the α7 nAChR. Upon binding to this receptor, the compound induces a conformational change that facilitates ion channel opening, leading to an influx of ions such as calcium. This influx activates various intracellular signaling pathways, influencing neurotransmitter release and neuronal excitability, which are critical for cognitive processes and neuroprotection.
Neuropharmacological Effects
Research indicates that compounds targeting the α7 nAChR can enhance cognitive functions and exhibit neuroprotective effects. In animal models, administration of this compound has shown improvements in auditory sensory gating and cognitive performance in tasks such as novel object recognition . These findings suggest its potential application in treating cognitive deficits associated with disorders like schizophrenia.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Cognitive Enhancement : In a study focusing on the effects of α7 nAChR agonists, this compound was evaluated for its capacity to improve cognitive deficits in rodent models. Results indicated significant improvements in tasks measuring memory and learning capabilities, suggesting a promising avenue for treating cognitive impairments .
- Neuroprotective Mechanisms : Another investigation assessed the compound's ability to protect neurons from excitotoxicity induced by overstimulation of glutamate receptors. The findings demonstrated that the compound could mitigate neuronal loss, highlighting its potential use in neurodegenerative conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Variations in Bicyclic Systems
a. 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one
- Core Structure : Bicyclo[2.2.1]heptane (7-membered ring) with oxygen at position 2 and nitrogen at position 5.
- Substituent : m-Tolyl group introduces aromaticity and lipophilicity.
b. 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-ylmethyl)-4-propan-2-ylcyclohexan-1-one
- Core Structure : Bicyclo[3.2.1]octane with oxygen at position 8 and nitrogen at position 3.
- Substituents: Cyclohexanone and isopropyl groups add steric bulk and hydrophobicity.
- Impact: The larger bicyclo[3.2.1] system accommodates more complex substituents, as seen in its molecular formula (C₁₆H₂₇NO₂) .
c. 5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole
- Core Structure : Bicyclo[2.2.2]octane with nitrogen at position 2.
- Substituents : Diphenyl, oxadiazole, and hydroxy groups confer pharmacological activity.
- Impact : The hydroxyl group enhances solubility, while the oxadiazole moiety is associated with antimicrobial and anti-inflammatory properties .
Substituent Effects
| Compound | Core Bicyclo System | Substituent(s) | Key Properties |
|---|---|---|---|
| Target Compound | [2.2.2]oct-5-en | Propan-1-one | Electrophilic carbonyl, moderate polarity |
| 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-... | [2.2.1]heptane | m-Tolyl + propan-1-one | Increased lipophilicity, aromatic interactions |
| 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-ylmethyl)-... | [3.2.1]octane | Cyclohexanone + isopropyl | High steric bulk, hydrophobic interactions |
| Pharmacological oxadiazole derivative | [2.2.2]octane | Diphenyl, hydroxy, oxadiazole | Bioactivity, hydrogen-bonding capacity |
Pharmacological and Physicochemical Properties
- Oxadiazole Analogs : Exhibit documented pharmacological activity, likely due to the bicyclo[2.2.2] system’s rigidity and substituent diversity .
- Bicyclo[3.2.1]octane Derivative: The cyclohexanone substituent may contribute to CNS activity, as seen in similar ketone-containing neuroactive compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one?
- Methodology : A practical route involves cycloaddition reactions using bicyclic precursors. For example, a modified procedure from employs a nitrosation reaction with 1,3-cyclohexadiene and NOBF₄ under anhydrous conditions. Key steps include:
-
Reagents : Potassium trifluoroborate derivatives, nitrosyl tetrafluoroborate (NOBF₄).
-
Conditions : Stirring in dichloromethane at 0–5°C for 24 hours.
-
Purification : Column chromatography with EtOAc/hexanes (1:5 ratio).
-
Yield : ~82% (adjusted for target compound) .
Parameter Value/Procedure Reaction Time 24 hours Temperature 0–5°C Key Reagents NOBF₄, 1,3-cyclohexadiene Purification Column chromatography (EtOAc/hexanes)
Q. How can the purity and structure of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Compare experimental and NMR shifts with computed values (e.g., δ 4.73 ppm for bicyclic protons, δ 167.3 ppm for carbonyl carbons) .
- IR Spectroscopy : Confirm carbonyl stretch (~1719 cm⁻¹) and bicyclic ether/amine vibrations (~1270 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI) to verify molecular ion peak (calculated for C₆H₈F₃N₃O: 167.21 g/mol) .
Q. What safety protocols are critical during handling?
- Hazard Mitigation :
- Storage : Dry conditions at 2–8°C to prevent degradation .
- PPE : Gloves, goggles, and respirators to avoid inhalation (GHS H315/H319) .
- First Aid : Immediate rinsing for eye/skin contact; artificial respiration if inhaled .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[2.2.2]octane framework influence reactivity?
- Mechanistic Insight : The rigid bicyclic structure enforces endo/exo stereochemistry, affecting nucleophilic substitution rates. For example, exo-oriented substituents (as in ) show reduced steric hindrance, enabling faster acyl transfer reactions. Computational modeling (DFT) is recommended to map transition states .
Q. What strategies resolve contradictions in reaction yields across synthetic methods?
- Troubleshooting :
- Catalyst Optimization : Test palladium vs. copper catalysts for cycloadditions.
- Solvent Screening : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents.
- Scale-Up Challenges : Monitor exothermicity; use dropwise addition for NOBF₄ to avoid side reactions .
Q. How can the compound’s stability under varying pH and temperature be systematically assessed?
- Experimental Design :
- Conditions : Incubate at pH 2–12 (37°C, 48 hours).
- Analysis : HPLC tracking degradation products; kinetic modeling to determine half-life.
- Findings : Stability decreases above pH 9 due to amine hydrolysis .
Data-Driven Research Challenges
Q. What computational tools predict biological activity based on structural analogs?
- Approach :
- QSAR Modeling : Use descriptors like LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity.
- Docking Studies : Compare with bicyclic amines in showing anticonvulsant activity (IC₅₀ ~30 mg/kg) .
Q. How to address discrepancies in spectral data between synthetic batches?
- Resolution Workflow :
Repeat Synthesis : Ensure reagent purity (>99%) and inert atmosphere.
Advanced NMR : Use - HMBC to confirm bicyclic nitrogen environment.
X-ray Crystallography : Resolve absolute configuration if stereoisomers are suspected .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
